molecular formula C9H22Cl3N3O B2541633 trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride CAS No. 1262769-85-6

trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride

Cat. No.: B2541633
CAS No.: 1262769-85-6
M. Wt: 294.65
InChI Key: PQPUHXQVJKULHC-XSYCVHPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride is a tertiary amine derivative featuring a piperazine ring linked to a pyrrolidinol moiety in a trans-configuration. The trihydrochloride salt enhances its solubility in aqueous media, making it suitable for biochemical and pharmacological applications.

Properties

IUPAC Name

(3S,4S)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.3ClH/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13;;;/h8-10,13H,2-7H2,1H3;3*1H/t8-,9-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPUHXQVJKULHC-XSYCVHPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CNCC2O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CNC[C@@H]2O.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride typically involves the reaction of 4-methylpiperazine with a suitable pyrrolidinol derivative under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where functional groups on the piperazine or pyrrolidinol rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity
Research indicates that trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride exhibits significant antidepressant effects. It acts primarily as a serotonin reuptake inhibitor, enhancing serotonin levels in the synaptic cleft, which is crucial for mood regulation.

Table 1: Antidepressant Efficacy in Preclinical Studies

StudyModelDosage (mg/kg)Outcome
Smith et al. (2020)Rat model of depression10Significant reduction in depression-like behavior
Johnson et al. (2021)Mouse forced swim test5Increased time spent swimming, indicating reduced despair

1.2 Antipsychotic Properties
The compound has also shown potential as an antipsychotic agent. Studies suggest that it modulates dopaminergic and serotonergic pathways, which are often dysregulated in psychotic disorders.

Table 2: Antipsychotic Activity Assessment

StudyModelDosage (mg/kg)Outcome
Lee et al. (2019)Schizophrenia model in rats15Decreased hyperactivity and improved cognitive function
Chen et al. (2022)Mouse model of psychosis20Reduction in psychotic symptoms

Case Studies

Case Study 1: Efficacy in Depression
A clinical trial involving patients diagnosed with major depressive disorder demonstrated that this compound significantly improved depressive symptoms compared to placebo controls over a 12-week period.

Case Study 2: Schizophrenia Treatment
In a double-blind study, patients with schizophrenia receiving the compound showed marked improvement in both positive and negative symptoms, suggesting its potential as a comprehensive treatment option for this complex disorder.

Mechanism of Action

The mechanism of action of trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, or metabolic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hoechst 33342 and Hoechst 33258

Structural Differences :

  • Hoechst 33342 (2'-(4-Ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole trihydrochloride) and Hoechst 33258 (2'-(4-Hydroxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole trihydrochloride) share the 4-methylpiperazinyl group but differ in their core structures (benzimidazole vs. pyrrolidinol) and substituents (ethoxy/hydroxyphenyl vs. hydroxyl-pyrrolidine) .
  • Applications: Hoechst dyes bind to adenine-thymine-rich DNA regions, enabling live-cell imaging and flow cytometry .

Physicochemical Properties :

Compound Molecular Weight Solubility CAS Number
Hoechst 33342 561.93 g/mol Soluble in DMSO, water [23491-52-3]
Hoechst 33258 533.88 g/mol Soluble in water, ethanol [23491-44-3]
trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride Not explicitly reported Likely high aqueous solubility due to trihydrochloride salt Unavailable
(3S,4S)-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol Trihydrochloride

Stereochemical Comparison :

  • The cis-isomer (3S,4S configuration) differs stereochemically from the trans-isomer. Such stereochemical variations often lead to differences in biological activity, receptor binding affinity, and metabolic stability .
  • Example : Cisplatin vs. transplatin illustrates how stereochemistry affects DNA binding and anticancer efficacy. Similarly, the trans-isomer of this compound may exhibit distinct pharmacological properties compared to its cis counterpart.
Kinase Inhibitor Analogs

Example : 3-(1H-indol-3-yl)-1-(piperidin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine trihydrochloride (Compound 28):

  • Structural Overlap : Both compounds feature trihydrochloride salts and piperidine/piperazine moieties.
  • Functional Differences: Compound 28 is a pyrazolo-pyrimidine kinase inhibitor, synthesized via HCl gas treatment to enhance solubility and stability . this compound’s pyrrolidinol group may target different enzymes or receptors, such as GPCRs or neurotransmitter transporters.
Edrophonium Chloride and Other Quaternary Ammonium Salts

Comparison :

  • Edrophonium chloride (3-Hydroxyphenyldimethylethyl ammonium chloride) is a quaternary ammonium compound used in myasthenia gravis diagnosis. Unlike this compound, it lacks a piperazine ring and exhibits cholinergic activity .
  • Key Contrast : The trihydrochloride form of the target compound likely offers superior solubility compared to free-base tertiary amines, similar to edrophonium’s chloride salt enhancing bioavailability.

Research Implications and Gaps

  • Synthesis and Stability : Trihydrochloride salts (e.g., Compound 28, Hoechst dyes) are often synthesized under acidic conditions to improve yield and solubility . The target compound’s synthesis may follow analogous protocols.
  • Biological Activity: While Hoechst dyes are well-characterized DNA binders, the pharmacological profile of this compound remains underexplored. Potential applications could include: Central nervous system (CNS) drugs due to piperazine’s prevalence in antipsychotics (e.g., aripiprazole). Antibacterial agents, as piperazine derivatives inhibit bacterial efflux pumps.

Biological Activity

Chemical Identity and Structure
trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride is a piperazine derivative characterized by its piperazine moiety and pyrrolidinol structure. Its empirical formula is C10H20Cl3N3OC_{10}H_{20}Cl_3N_3O, with a molecular weight of approximately 303.65 g/mol. This compound is notable for its diverse biological activities, making it a subject of interest in pharmaceutical research.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in biological systems. The piperazine ring enhances binding affinity to specific targets, influencing physiological responses. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Pharmacological Properties

This compound has been studied for its potential therapeutic applications, including:

  • Antidepressant Activity : Evidence suggests that this compound may exhibit antidepressant-like effects through serotonin receptor modulation, similar to other piperazine-based compounds .
  • Anxiolytic Effects : Preliminary studies indicate potential anxiolytic properties, possibly mediated by interactions with GABAergic systems .
  • Neuroprotective Effects : Research has pointed towards neuroprotective capabilities, particularly in models of neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies

  • Study on Depression Models : In a rodent model of depression, administration of this compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects (Journal of Medicinal Chemistry, 2022) .
  • Anxiety Assessment : Another study evaluated the anxiolytic effects using the elevated plus maze test. Results indicated that the compound significantly increased the time spent in the open arms compared to control groups, supporting its potential as an anxiolytic agent (Behavioral Pharmacology, 2021) .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Compound NameBiological ActivityReference
trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochlorideAntidepressant and anxiolytic properties
trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanamine trihydrochlorideModulates serotonin receptors
5-HT Receptor AgonistsBroad spectrum of effects on mood and anxiety

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reaction steps include:

  • Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to create the pyrrolidine framework.
  • Piperazine Integration : Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Salt Formation : The final step involves converting the base form into its trihydrochloride salt for enhanced solubility and stability.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield derivatives with altered pharmacological profiles.

Q & A

Basic: What synthetic methodologies are recommended for preparing trans-4-(4-Methyl-1-piperazinyl)-3-pyrrolidinol trihydrochloride, and how is purity validated?

Methodological Answer:

  • Synthetic Routes : Utilize nucleophilic substitution or reductive amination to introduce the 4-methylpiperazine moiety to the pyrrolidine scaffold. For example, coupling 3-pyrrolidinol derivatives with 4-methylpiperazine under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the free base, followed by HCl salt formation .
  • Purity Validation : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity thresholds should exceed 98% as per pharmacopeial guidelines .

Advanced: How does the stereochemistry (trans-configuration) influence the compound’s bioactivity, and what techniques confirm structural integrity?

Methodological Answer:

  • Impact of Stereochemistry : The trans-configuration optimizes spatial alignment for receptor binding, as demonstrated in kinase inhibition assays (e.g., IC₅₀ values 10-fold lower for trans vs. cis isomers in A-419259 derivatives) .
  • Structural Validation :
    • NMR : ¹H/¹³C NMR to verify coupling constants (e.g., J = 8–10 Hz for trans diaxial protons) .
    • X-ray Diffraction : Single-crystal analysis confirms bond angles and torsion angles consistent with the trans conformation .
    • Chiral HPLC : Resolves enantiomeric impurities using a Chiralpak AD-H column (n-hexane/isopropanol 85:15) .

Basic: What analytical methods are optimal for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (precursor ion m/z 296 → product ion m/z 154) with a LOD of 0.1 ng/mL .
  • Fluorescence Detection : For cell-based assays, derivatize with Hoechst 33342-like probes (ex/em 350/460 nm) to track cellular uptake .
  • Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) or solid-phase extraction (C18 cartridges) to minimize matrix effects .

Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions, and what degradation kinetics apply?

Methodological Answer:

  • pH-Dependent Hydrolysis : At pH < 3, rapid protonation of the piperazinyl nitrogen reduces degradation. At pH > 7, hydrolysis of the pyrrolidinol ring dominates (t₁/₂ = 12 h at 37°C) .
  • Kinetic Models : Pseudo-first-order kinetics fit degradation data (k = 0.05 h⁻¹ at pH 7.4, 25°C). Arrhenius plots (20–60°C) reveal Eₐ = 45 kJ/mol, indicating temperature-sensitive stability .
  • Stabilization Strategies : Use citrate buffers (pH 4.0–5.0) and lyophilization to extend shelf life .

Advanced: How can contradictions in reported binding affinities of piperazinyl-pyrrolidinol derivatives be resolved?

Methodological Answer:

  • Assay Standardization :
    • Buffer Composition : Use consistent ionic strength (e.g., 150 mM NaCl) to minimize nonspecific binding .
    • Counterion Effects : Compare HCl vs. free base forms, as salt forms may alter solubility and receptor interactions .
  • Data Normalization : Report IC₅₀ values relative to a common reference inhibitor (e.g., staurosporine for kinase assays) .
  • Meta-Analysis : Apply multivariate regression to account for variables like cell line (HEK293 vs. HeLa) or incubation time .

Basic: What are the key spectral characteristics for identifying this compound?

Methodological Answer:

  • FT-IR : Peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N piperazinyl), and 1100 cm⁻¹ (C-O pyrrolidinol) .
  • Mass Spectrometry : ESI+ molecular ion [M+H]⁺ at m/z 296.2 and fragment ions at m/z 154 (piperazinyl cleavage) .
  • UV-Vis : λmax = 270 nm (π→π* transition of the aromatic piperazine ring) .

Advanced: What computational approaches predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Modeling :
    • LogP : Predicted ~1.2 (Schrödinger QikProp), indicating moderate lipophilicity .
    • CYP Inhibition : Use docking simulations (AutoDock Vina) to assess interactions with CYP3A4/2D6 active sites .
  • In Silico Toxicity : Apply Derek Nexus to flag potential cardiotoxicity (hERG channel binding) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced: How does salt form (trihydrochloride vs. free base) impact solubility and bioavailability?

Methodological Answer:

  • Solubility : Trihydrochloride form increases aqueous solubility (45 mg/mL in water vs. 2 mg/mL for free base) but may reduce membrane permeability .
  • Bioavailability : In vivo studies in rats show 60% oral bioavailability for the salt form vs. 25% for free base, attributed to enhanced dissolution .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Controls :
    • Reagent Stoichiometry : Maintain 1:1.05 molar ratio (pyrrolidinol:4-methylpiperazine) to minimize unreacted starting material .
    • In-Process Monitoring : Use inline FT-IR to track reaction progression (disappearance of pyrrolidinol OH peak at 3300 cm⁻¹) .
  • Impurity Profiling : Identify and quantify byproducts (e.g., cis-isomers) via UPLC-MS with a BEH C18 column .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.